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molecular formula C15H13N3O B025121 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 103343-47-1

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B025121
M. Wt: 251.28 g/mol
InChI Key: GLUWBSPUUGLXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264433

Procedure details

A mixture of (3RS)-1,3-dihydro-5-phenyl-3-phthalimido-2H-1,4-benzodiazepine-2-one (8.2 g), hydrazine hydrate (1.08 g) and tetrahydrofuran (160 ml) was stirred for 1.0 hour at room temperature and heated under reflux for 1.5 hours. After the precipitates were filtered off, the filtrate was evaporated to small volume and the equivalent volume of diisopropyl ether was added thereto. The precipitates were collected by filtration to give (3RS)-1,3-dihydro-3-amino-5-phenyl-2H-1,4-benzodiazepine-2-one (3.64 g).
Name
(3RS)-1,3-dihydro-5-phenyl-3-phthalimido-2H-1,4-benzodiazepine-2-one
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[NH:11][C:10](=[O:18])[CH:9]([N:19]3C(=O)C4=CC=CC=C4C3=O)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.NN>O1CCCC1>[NH2:19][CH:9]1[N:8]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[NH:11][C:10]1=[O:18] |f:1.2|

Inputs

Step One
Name
(3RS)-1,3-dihydro-5-phenyl-3-phthalimido-2H-1,4-benzodiazepine-2-one
Quantity
8.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC(C(NC2=C1C=CC=C2)=O)N2C(C=1C(C2=O)=CC=CC1)=O
Name
Quantity
1.08 g
Type
reactant
Smiles
O.NN
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1.0 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
After the precipitates were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to small volume
ADDITION
Type
ADDITION
Details
the equivalent volume of diisopropyl ether was added
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1C(NC2=C(C(=N1)C1=CC=CC=C1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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